molecular formula C17H25NO3 B4109774 N-cycloheptyl-2-(4-methoxyphenoxy)propanamide

N-cycloheptyl-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4109774
M. Wt: 291.4 g/mol
InChI Key: LQTRAXHQJZFENQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-methoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It features a cycloheptyl group attached to the nitrogen atom and a 4-methoxyphenoxy group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(4-methoxyphenoxy)propanamide typically involves the reaction of cycloheptylamine with 2-(4-methoxyphenoxy)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of N-cycloheptyl-2-(4-hydroxyphenoxy)propanamine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the substituent introduced.

Scientific Research Applications

N-cycloheptyl-2-(4-methoxyphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-methoxyphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance its binding affinity to certain molecular targets, while the cycloheptyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • N-cycloheptyl-2-(4-methylphenoxy)propanamide
  • N-cyclopentyl-2-(4-methoxyphenoxy)propanamide
  • N-cyclohexyl-2-(4-methoxyphenoxy)propanamide

Comparison: N-cycloheptyl-2-(4-methoxyphenoxy)propanamide is unique due to the presence of the cycloheptyl group, which can influence its chemical and biological properties. Compared to its analogs with cyclopentyl or cyclohexyl groups, the cycloheptyl group may provide different steric and electronic effects, potentially leading to variations in reactivity and biological activity.

Properties

IUPAC Name

N-cycloheptyl-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13(21-16-11-9-15(20-2)10-12-16)17(19)18-14-7-5-3-4-6-8-14/h9-14H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTRAXHQJZFENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCC1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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